molecular formula C6H9ClN2 B14778393 2-Azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride

2-Azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride

Cat. No.: B14778393
M. Wt: 144.60 g/mol
InChI Key: VASDEEBNVDJQRB-UHFFFAOYSA-N
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Description

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable aminocyclopropane derivative with a nitrile group under acidic conditions to form the desired bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex bicyclic and polycyclic structures.

Biology: In biological research, it serves as a scaffold for the development of potential therapeutic agents, including enzyme inhibitors and receptor modulators.

Medicine: The compound is investigated for its potential pharmacological properties, including its role in the development of drugs for neurological and psychiatric disorders.

Industry: In the chemical industry, it is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
  • (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid amide hydrochloride

Uniqueness: (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrile group. This combination provides distinct chemical reactivity and biological activity compared to other similar compounds, making it a valuable molecule in various research and industrial applications.

Properties

Molecular Formula

C6H9ClN2

Molecular Weight

144.60 g/mol

IUPAC Name

2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride

InChI

InChI=1S/C6H8N2.ClH/c7-3-5-1-4-2-6(4)8-5;/h4-6,8H,1-2H2;1H

InChI Key

VASDEEBNVDJQRB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC2NC1C#N.Cl

Origin of Product

United States

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